molecular formula C20H23N3O3 B12177716 2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B12177716
M. Wt: 353.4 g/mol
InChI Key: CNTYOMAWQOICQL-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is an organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Dimethoxyphenyl Group:

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an acetic acid derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s benzimidazole core suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential biological activity.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group and has similar chemical properties.

    Benzimidazole Derivatives: Compounds with a benzimidazole core, such as benzimidazole itself or its various substituted derivatives.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzimidazole moiety and a dimethoxyphenyl group. Its molecular formula is C18H23N3O3C_{18}H_{23}N_3O_3, with a molecular weight of approximately 341.4 g/mol. The presence of functional groups such as methoxy and acetamide contributes to its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Anticancer Activity : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways, leading to caspase activation and cell cycle arrest .
  • Antimicrobial Effects : Preliminary evaluations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains .
  • Anti-inflammatory Properties : The structural components indicate potential interactions with inflammatory pathways, although specific studies are needed to confirm these effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity Observed Effects Reference
AnticancerInduces apoptosis in cancer cell lines (A549, HeLa)
AntimicrobialInhibitory effects on Gram-positive and Gram-negative bacteria
Anti-inflammatoryModulation of inflammatory markers (to be confirmed)

Case Studies

  • Anticancer Efficacy : A study evaluating the efficacy of similar benzimidazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 0.20–2.58 μM. The mechanisms involved included disruption of cell signaling pathways related to metastasis and invasion .
  • Antimicrobial Evaluation : In vitro studies on related compounds showed promising results against E. coli and Bacillus cereus, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C20H23N3O3/c1-12(2)20-22-15-7-6-14(11-16(15)23-20)21-19(24)10-13-5-8-17(25-3)18(9-13)26-4/h5-9,11-12H,10H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

CNTYOMAWQOICQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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